VCPIP1 Inhibitory Potency
In a direct comparison of biochemical VCPIP1 inhibition, Vcpip1‑IN‑1 displays an IC50 of 0.41 μM, whereas the optimized covalent lead compound CAS‑12290‑201 achieves an IC50 of 70 nM (0.070 μM) under analogous recombinant enzyme assay conditions [1]. This represents a 5.9‑fold difference in potency (calculated as 0.41 μM / 0.070 μM). Both compounds share the same core azetidine chloroacetamide warhead and target the catalytic cysteine of VCPIP1 .
| Evidence Dimension | VCPIP1 biochemical inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.41 μM |
| Comparator Or Baseline | CAS‑12290‑201: 70 nM (0.070 μM) |
| Quantified Difference | 5.9‑fold lower potency (Vcpip1‑IN‑1 is less potent) |
| Conditions | Recombinant VCPIP1 enzyme inhibition assay; reported in vendor technical datasheets and primary publication [1] |
Why This Matters
This quantitative potency differential enables users to select the appropriate tool compound for their experimental system: CAS‑12290‑201 for applications requiring maximal target engagement, or Vcpip1‑IN‑1 when a more moderate inhibition profile or different physicochemical properties are desired.
- [1] Chan WC, et al. Accelerating inhibitor discovery for deubiquitinating enzymes. Nat Commun. 2023;14:686. doi:10.1038/s41467-023-36246-0 View Source
